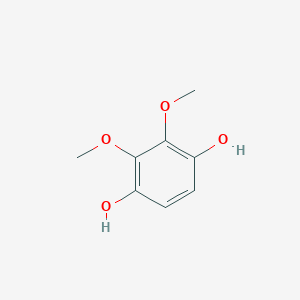

2,3-Dimethoxyhydroquinone

Vue d'ensemble

Description

2, 3-Dimethoxybenzene-1, 4-diol belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 2, 3-Dimethoxybenzene-1, 4-diol is soluble (in water) and a very weakly acidic compound (based on its pKa).

Applications De Recherche Scientifique

Biological Applications

Antioxidant Properties

2,3-Dimethoxyhydroquinone has been studied for its antioxidant properties, which are significant in protecting cells from oxidative stress. It acts as a reducing agent and can scavenge free radicals, making it a candidate for therapeutic applications in conditions related to oxidative damage.

Enzymatic Activity

Research indicates that enzymes such as homogentisate dioxygenase from Phanerochaete chrysosporium can catalyze the degradation of this compound. The study of these enzymes highlights their potential in biotechnological applications for the breakdown of lignin-derived compounds, which is crucial in bioremediation processes .

Environmental Applications

Bioremediation

The ability of certain fungi to metabolize this compound suggests its role in bioremediation strategies. Fungi like Gloeophyllum trabeum utilize this compound in the degradation of lignocellulosic materials, facilitating the breakdown of complex organic pollutants .

Medicinal Chemistry

Potential Anti-Cancer Agent

Studies have indicated that derivatives of this compound may exhibit anti-cancer properties. For instance, it has been involved in the synthesis of compounds that demonstrate DNA cleavage activity without the need for external oxidants. This feature is particularly promising for developing targeted cancer therapies .

Case Study: DNA Cleavage Activity

A study demonstrated that this compound derivatives could cleave plasmid DNA (pBR322) effectively. The presence of ferrous ions significantly enhanced this cleavage activity. The mechanism involves the generation of reactive oxygen species, which are known to induce DNA damage .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving methoxy groups and hydroquinone precursors. Understanding these pathways is essential for producing the compound in a laboratory setting for further research.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reduction of quinones | 85 | Mild acidic conditions |

| Methoxylation of catechols | 90 | Under basic conditions |

Propriétés

Numéro CAS |

52643-52-4 |

|---|---|

Formule moléculaire |

C8H10O4 |

Poids moléculaire |

170.16 g/mol |

Nom IUPAC |

2,3-dimethoxybenzene-1,4-diol |

InChI |

InChI=1S/C8H10O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4,9-10H,1-2H3 |

Clé InChI |

XGFABYCTEQAZOP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1OC)O)O |

SMILES canonique |

COC1=C(C=CC(=C1OC)O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.